molecular formula C10H10N4O B7786902 5-methyl-4-(2-phenylhydrazinyl)pyrazol-3-one

5-methyl-4-(2-phenylhydrazinyl)pyrazol-3-one

Cat. No.: B7786902
M. Wt: 202.21 g/mol
InChI Key: MGDOTRWUUKVZBO-UHFFFAOYSA-N
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Description

Compound “5-methyl-4-(2-phenylhydrazinyl)pyrazol-3-one” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “5-methyl-4-(2-phenylhydrazinyl)pyrazol-3-one” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial formation of the core structure using a base-catalyzed reaction.

    Step 2: Introduction of functional groups through substitution reactions.

    Step 3: Purification and crystallization to obtain the final product.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. This ensures consistent quality and high yield. The process typically involves:

    Bulk synthesis: Using large quantities of starting materials and reagents.

    Optimization: Fine-tuning reaction conditions to maximize efficiency.

    Quality control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Compound “5-methyl-4-(2-phenylhydrazinyl)pyrazol-3-one” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield different products.

    Substitution: Participates in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Uses reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involves halogens, alkylating agents, or other substituents under controlled temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Compound “5-methyl-4-(2-phenylhydrazinyl)pyrazol-3-one” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of compound “5-methyl-4-(2-phenylhydrazinyl)pyrazol-3-one” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in therapeutic applications or biochemical studies.

Comparison with Similar Compounds

    Compound A: Shares a similar core structure but differs in functional groups.

    Compound B: Has a comparable mechanism of action but varies in potency and selectivity.

    Compound C: Exhibits similar chemical reactivity but is used in different applications.

Uniqueness: Compound “5-methyl-4-(2-phenylhydrazinyl)pyrazol-3-one” stands out due to its specific combination of chemical properties, making it particularly useful in certain research and industrial contexts. Its unique reactivity and biological activity distinguish it from other similar compounds.

Properties

IUPAC Name

5-methyl-4-(2-phenylhydrazinyl)pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-7-9(10(15)14-11-7)13-12-8-5-3-2-4-6-8/h2-6,12H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDOTRWUUKVZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=N1)NNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=N1)NNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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